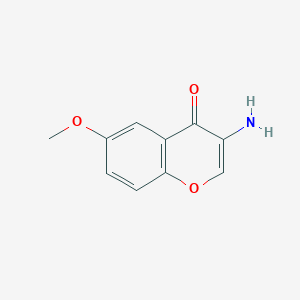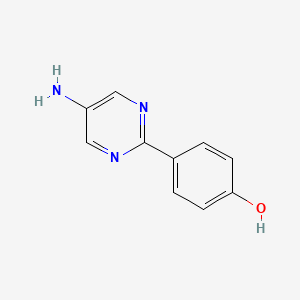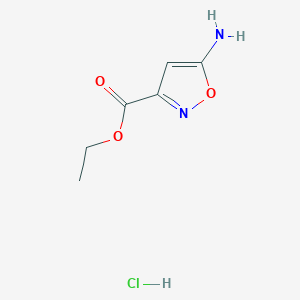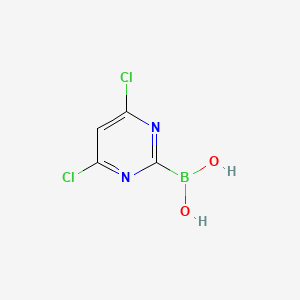
3-Amino-6-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-methoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-2-naphthol with an appropriate amine in the presence of a catalyst. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-Amino-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Chromen-4-one: The parent compound with a similar structure but lacking the amino and methoxy groups.
6-Methoxy-4H-chromen-4-one: Similar structure but without the amino group.
3-Amino-4H-chromen-4-one: Similar structure but without the methoxy group.
Uniqueness
3-Amino-6-methoxy-4H-chromen-4-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
67064-55-5 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-amino-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H9NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,11H2,1H3 |
InChI-Schlüssel |
MNHRXZDTEZJWII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)






![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)


![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
